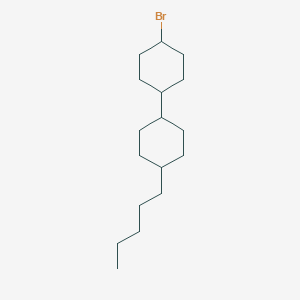

(trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) is a brominated organic compound with the molecular formula C17H31Br It is characterized by the presence of a bromine atom attached to a cyclohexane ring, which is further substituted with a pentylcyclohexyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) typically involves the bromination of 4-(4-pentylcyclohexyl)cyclohexane. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions: (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by removing the bromine atom.

Oxidation Reactions: Oxidation of the cyclohexane rings can lead to the formation of ketones or alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products:

Substitution: Formation of various substituted cyclohexyl derivatives.

Reduction: Formation of 4-(4-pentylcyclohexyl)cyclohexane.

Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C17H31Br

- Molecular Weight : Approximately 319.35 g/mol

- Structure : The compound consists of two cyclohexane rings connected by a single bond with a bromine atom and a pentyl group attached.

Chemistry

Model Compound for Stereoisomerism Studies

- (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) serves as a model for studying stereoisomerism due to its stable trans configuration, which minimizes steric hindrance compared to its cis counterparts.

Reactivity Studies

- The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using potassium permanganate.

- Reduction : Can be reduced using hydrogen gas in the presence of palladium on carbon.

- Substitution : Halogenation reactions can yield halogenated derivatives.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO4 | Ketones |

| Reduction | H2 + Pd/C | Saturated derivatives |

| Substitution | Br2 | Halogenated derivatives |

Biology

Biological Activity

- Research indicates that (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) exhibits neuroprotective effects and antioxidant properties. It interacts with biomolecules through non-covalent interactions, enhancing its potential as a therapeutic agent.

In Vitro Studies

- Various studies have demonstrated the compound's protective effects on neuronal cell lines:

| Study | Cell Line | Observed Effect |

|---|---|---|

| Zhang et al. (2023) | SH-SY5Y | Reduced apoptosis under oxidative stress conditions |

| Jovanović et al. (2022) | PC12 | Enhanced neuronal survival in hypoxic conditions |

In Vivo Studies

- In vivo research has shown promising results regarding cognitive function and neuroinflammation:

| Study | Model Organism | Key Findings |

|---|---|---|

| Franco et al. (2021) | C57BL/6 Mice | Improved cognitive function in memory tasks |

| Zhao et al. (2020) | Rat Model | Reduction in neuroinflammation markers |

Medicine

Drug Development Potential

- Due to its structural stability and biological activity, (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) is being explored as a candidate for drug development targeting neurodegenerative diseases and cancer.

Material Science

- The compound is utilized in the synthesis of advanced materials and as a precursor for specialty chemicals. Its unique structure allows for modifications that can lead to the development of novel materials with specific properties.

作用機序

The mechanism of action of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) involves its interaction with molecular targets through its bromine atom and cyclohexyl groups. The bromine atom can participate in halogen bonding, while the cyclohexyl groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in chemical reactions and biological systems.

類似化合物との比較

1-Bromo-4-cyclohexylbenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

4-(4-Pentylcyclohexyl)phenylboronic acid: Contains a boronic acid group instead of a bromine atom.

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: Similar structure with a trans configuration of the pentylcyclohexyl group.

Uniqueness: (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) is unique due to its specific substitution pattern and the presence of both cyclohexane and pentylcyclohexyl groups. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications.

生物活性

(trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) is a complex organic compound characterized by its unique bicyclic structure composed of two cyclohexane rings with bromine substituents. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.

- Molecular Formula : C14H22Br2

- Molecular Weight : 328.23 g/mol

- Structure : The compound features a trans configuration, which contributes to its stability and rigidity.

The biological activity of (trans,trans)-4-bromo-4'-pentyl-1,1'-bi(cyclohexane) is hypothesized to involve interactions through non-covalent forces such as:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These interactions can influence the compound's efficacy in biological systems, particularly in modulating protein interactions and cellular pathways.

Cytotoxicity and Anticancer Activity

There is emerging evidence that compounds with similar structures may possess cytotoxic properties against cancer cell lines. The rigidity and lipophilic nature of (trans,trans)-4-bromo-4'-pentyl-1,1'-bi(cyclohexane) could enhance its ability to penetrate cell membranes and interact with intracellular targets . Further research is necessary to elucidate its specific anticancer mechanisms.

Structure-Activity Relationship (SAR)

A comparative analysis was conducted on several brominated bicyclic compounds to explore their antimicrobial activities. The results indicated that:

- Bromination at specific positions significantly enhances antimicrobial potency.

- Hydrophobicity contributed positively to membrane disruption in bacterial cells.

| Compound Name | Structure Type | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) | Bi(cyclohexane) | TBD | Potential for increased hydrophobicity |

| (trans,trans)-4-Bromo-4'-ethyl-1,1'-bi(cyclohexane) | Bi(cyclohexane) | Moderate | Shorter ethyl group |

| 4-Bromocyclohexanol | Monosubstituted cyclohexane | High | Known for broad-spectrum activity |

This table illustrates the potential for (trans,trans)-4-bromo-4'-pentyl-1,1'-bi(cyclohexane) to exhibit significant biological activity based on its structural characteristics.

Pharmacokinetics

Given its lipophilic nature, it is expected that (trans,trans)-4-bromo-4'-pentyl-1,1'-bi(cyclohexane) will have favorable absorption and distribution properties within biological systems. Factors such as pH and temperature may influence its pharmacokinetic profile.

特性

IUPAC Name |

1-bromo-4-(4-pentylcyclohexyl)cyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h14-17H,2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZODCHMJPTOPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。